3-[4-(Acetyloxymethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Acetyloxymethyl)phenyl]benzoic acid, also known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound was first synthesized in 1993 and has since been studied extensively for its effects on the endocannabinoid system and pain management.
Mechanism of Action
3-[4-(Acetyloxymethyl)phenyl]benzoic acid inhibits the reuptake of anandamide by binding to the anandamide transporter protein, leading to increased levels of anandamide in the synaptic cleft. Anandamide then activates cannabinoid receptors, which are involved in pain modulation and inflammation.
Biochemical and Physiological Effects:
3-[4-(Acetyloxymethyl)phenyl]benzoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to modulate the activity of TRPV1 receptors, which are involved in the perception of pain and temperature.
Advantages and Limitations for Lab Experiments
3-[4-(Acetyloxymethyl)phenyl]benzoic acid has several advantages for laboratory experiments, including its high potency and specificity for the anandamide transporter protein. However, its synthetic nature and potential for off-target effects may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-[4-(Acetyloxymethyl)phenyl]benzoic acid. One area of interest is the development of more potent and selective inhibitors of the anandamide transporter protein. Additionally, further investigation into the effects of 3-[4-(Acetyloxymethyl)phenyl]benzoic acid on other physiological systems, such as the immune system, may provide insights into its potential therapeutic applications. Finally, the development of novel drug delivery systems for 3-[4-(Acetyloxymethyl)phenyl]benzoic acid may improve its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 3-[4-(Acetyloxymethyl)phenyl]benzoic acid involves the reaction of 4-(Acetyloxymethyl)phenylmagnesium bromide with 3-chlorobenzoic acid in the presence of a palladium catalyst. The resulting compound is then purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
3-[4-(Acetyloxymethyl)phenyl]benzoic acid has been extensively studied for its potential therapeutic properties, particularly in the field of pain management. It has been shown to inhibit the reuptake of the endocannabinoid anandamide, which plays a role in pain modulation. This mechanism of action has led to the investigation of 3-[4-(Acetyloxymethyl)phenyl]benzoic acid as a potential treatment for chronic pain conditions, such as neuropathic pain and migraine.
properties
IUPAC Name |
3-[4-(acetyloxymethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-10-12-5-7-13(8-6-12)14-3-2-4-15(9-14)16(18)19/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFBRCPWQVNBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.